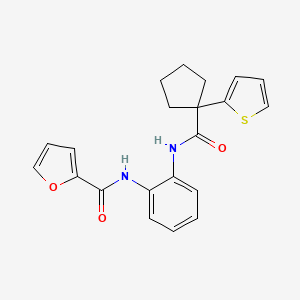

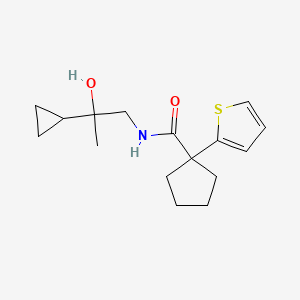

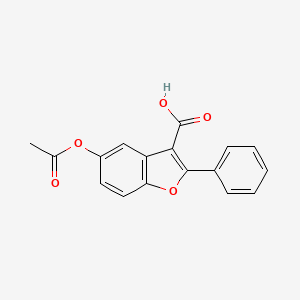

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various furan-2-carboxamide derivatives has been explored in the literature. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Similarly, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involved the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods, with the ligand coordinating as a bidentate to yield neutral complexes . Another study reported the synthesis of a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, which involved a novel rearrangement process . Additionally, the synthesis of N-(2-Heteroarylmethyl)-1,2-alkadienecarboxamides was performed via the ylide route, with the furan nucleus participating in intramolecular Diels-Alder reactions . Lastly, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using the Gewald reaction, followed by the formation of Schiff bases .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques. For example, the crystal structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell parameters . Density Functional Theory (DFT) computations were also employed to optimize the structures of the metal complexes and calculate molecular orbitals . In another study, the structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was characterized using X-ray diffraction and spectroscopic techniques, with DFT calculations corroborating the experimental data .

Chemical Reactions Analysis

The reactivity of furan-2-carboxamide derivatives has been investigated, particularly in the context of intramolecular Diels-Alder reactions. The furan nucleus in N-furfurylallenecarboxamides was found to react with the terminal allenic double bond to form oxatricycles with a six-membered lactam moiety . The study also noted that the presence of methyl groups in the ω-position could influence the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied through various analyses. The thermal decomposition of metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was investigated using thermogravimetry . The antimicrobial activities of the synthesized compounds were assessed, with some showing effective antibacterial activity against clinically isolated drug-resistant bacteria and others against microorganisms using the microdilution method . The antioxidant activities of the metal complexes were determined using DPPH and ABTS assays .

Mechanism of Action

Target of Action

It is known that thiophene and furan derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The therapeutic effects of thiophene and furan derivatives are generally attributed to their interaction with various biological targets . The compound’s interaction with its targets leads to changes in cellular processes, resulting in its therapeutic effects.

Biochemical Pathways

It is known that thiophene and furan derivatives can affect a variety of biochemical pathways due to their wide range of therapeutic properties . The downstream effects of these interactions can lead to changes in cellular processes and physiological functions.

Result of Action

The therapeutic effects of thiophene and furan derivatives are generally attributed to their interaction with various biological targets, leading to changes in cellular processes .

properties

IUPAC Name |

N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-19(17-9-5-13-26-17)22-15-7-1-2-8-16(15)23-20(25)21(11-3-4-12-21)18-10-6-14-27-18/h1-2,5-10,13-14H,3-4,11-12H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXYYDLVPZXYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B3003793.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone](/img/structure/B3003797.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)